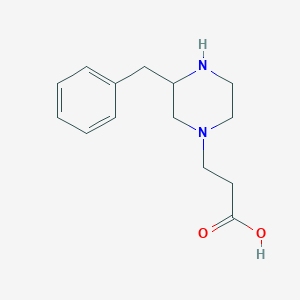
(1-Nitro-allyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitro-allyl)-benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to an allyl group (a three-carbon chain with a double bond) which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitro-allyl)-benzene typically involves the nitration of allylbenzene. One common method is the reaction of allylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful temperature control to avoid side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Nitro-allyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The allyl group can participate in substitution reactions, where the double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Electrophilic addition reactions often use reagents such as halogens (e.g., bromine, chlorine) or acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of (1-Amino-allyl)-benzene.
Substitution: Formation of halogenated or other substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(1-Nitro-allyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (1-Nitro-allyl)-benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Nitro-ethyl)-benzene: Similar structure but with an ethyl group instead of an allyl group.
(1-Nitro-propyl)-benzene: Similar structure but with a propyl group instead of an allyl group.
(1-Nitro-butyl)-benzene: Similar structure but with a butyl group instead of an allyl group.
Uniqueness
(1-Nitro-allyl)-benzene is unique due to the presence of the allyl group, which provides distinct reactivity compared to other nitrobenzene derivatives. The double bond in the allyl group allows for additional types of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
25236-39-9 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
[(E)-1-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI-Schlüssel |
COMOEDSRBFJHCS-XNWCZRBMSA-N |
Isomerische SMILES |
C/C=C(\C1=CC=CC=C1)/[N+](=O)[O-] |
Kanonische SMILES |
CC=C(C1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)







